molecular formula C11H14ClNO5S B7696365 Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate CAS No. 842118-82-5

Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate

Cat. No. B7696365
CAS RN: 842118-82-5
M. Wt: 307.75 g/mol
InChI Key: JIOGWOCYMHFANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-chloro-4-methoxy-N-methylaniline)sulfonamido)acetate” is a complex organic compound. It contains a methoxy group (-OCH3), a methyl group (-CH3), a chloro group (-Cl), a sulfonamide group (-SO2NH2), and an acetate group (-COOCH3). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other compounds present. The functional groups in the compound would likely play a significant role in its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .

Scientific Research Applications

Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an antibacterial and antifungal agent. It has been found to exhibit potent activity against a wide range of bacterial and fungal strains, including multidrug-resistant strains. In addition, this compound has been investigated for its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to exhibit potent activity against various weed species and can be used to control weed growth in crops. In addition, this compound has been investigated for its potential use as a growth regulator in plants.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate is not fully understood. However, it is believed to inhibit the synthesis of folic acid, which is essential for the growth and survival of bacteria and fungi. This compound is also believed to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antibacterial and antifungal activity. It can inhibit the growth and survival of various bacterial and fungal strains, including multidrug-resistant strains. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been investigated for its potential use as a herbicide and growth regulator in plants.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate in lab experiments is its potent antibacterial and antifungal activity. This compound can be used to study the mechanisms of bacterial and fungal growth and survival. In addition, this compound can be used to study the mechanisms of apoptosis in cancer cells.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations and can cause cell death. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanisms of action of this compound in more detail. This can lead to the development of new drugs that target specific pathways in bacterial and fungal cells or cancer cells. In addition, this compound can be further studied for its potential use in agriculture as a herbicide and growth regulator in plants.

Synthesis Methods

Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid, followed by the addition of methyl acetate and sodium bicarbonate. The resulting product is then purified through recrystallization using a suitable solvent. This synthesis method has been optimized to yield high purity and yield of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

properties

IUPAC Name

methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)8-4-5-10(17-2)9(12)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOGWOCYMHFANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.